3,5-Dichloro-2-phenylpyridine
Overview
Description
3,5-Dichloro-2-phenylpyridine is a heterocyclic aromatic compound with the molecular formula C11H7Cl2N. It is characterized by a pyridine ring substituted with two chlorine atoms at the 3rd and 5th positions and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,5-Dichloro-2-phenylpyridine involves the palladium acetate-catalyzed ligand-free Suzuki reaction. This method uses 2,3,5-trichloropyridine and arylboronic acids as starting materials. The reaction is carried out in an aqueous phase with sodium carbonate as the base and a mixture of water and dimethylformamide as the solvent. The reaction conditions are mild and environmentally benign, leading to high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar palladium-catalyzed cross-coupling reactions. These methods are optimized for large-scale production, focusing on cost-efficiency, yield, and environmental impact. The use of readily available aryl chlorides and efficient catalytic systems are key factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form biaryl and other complex structures.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in cross-coupling reactions.
Sodium Carbonate: Acts as a base in the reaction medium.
Arylboronic Acids: Reactants in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,5-Dichloro-2-phenylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloropyridine: A precursor in the synthesis of 3,5-Dichloro-2-phenylpyridine.
3,5-Dichloro-2-arylpyridines: Compounds with similar structures but different aryl groups.
Fluorinated Pyridines: Compounds with fluorine substituents instead of chlorine, exhibiting different reactivity and properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various cross-coupling reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
3,5-Dichloro-2-phenylpyridine is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial, anticancer, and insecticidal properties. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.
This compound is characterized by its unique structural features, which contribute to its biological activity. It is a colorless solid with a melting point of 38-39 °C . The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions that yield high purity and yield under mild conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study evaluated the inhibitory effects of this compound on Mycobacterium tuberculosis H37Rv, revealing promising results for its potential use in treating tuberculosis .
Anticancer Properties
The anticancer activity of this compound has also been a focus of investigation. It has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies involving iridium(III) complexes containing 2-phenylpyridine ligands have highlighted the enhanced antiproliferative activity against ovarian and breast cancer cells . The IC50 values for these complexes ranged from 1 to 89 μM, indicating varying levels of potency depending on the structural modifications made to the ligand.
Insecticidal Activity
Insecticidal properties have been documented for derivatives of this compound. A recent study evaluated several pyridine derivatives for their insecticidal activity against pests such as Mythimna separata and Aphis craccivora. The results showed that certain derivatives exhibited up to 100% inhibition at concentrations of 500 mg/L . This suggests that these compounds may serve as effective agents in agricultural pest management.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to antimicrobial or anticancer effects. The precise molecular targets remain an area for further research but are believed to include enzymes and receptors critical for cellular function.
Summary of Key Findings
Properties
IUPAC Name |
3,5-dichloro-2-phenylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNRVTWNWYTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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